

"1H-Pyrrolo[3,2-b]pyridin-6-amine" physical appearance and form

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Pyrrolo[3,2-b]pyridin-6-amine**

Cat. No.: **B1291010**

[Get Quote](#)

In-depth Technical Guide: 1H-Pyrrolo[3,2-b]pyridin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1H-Pyrrolo[3,2-b]pyridin-6-amine**, also known as 6-Amino-4-azaindole. This heterocyclic amine is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document details its physical appearance, summarizes its key properties, outlines a plausible experimental protocol for its synthesis and characterization, and visualizes its relevance in a key signaling pathway.

Physical Appearance and Form

1H-Pyrrolo[3,2-b]pyridin-6-amine is typically supplied as a solid. Commercial suppliers often describe it as a lyophilized powder^[1]. While a specific color for this compound is not consistently reported, related azaindole compounds are described as ranging from white to light yellow or brown crystalline solids/powders. For instance, the parent scaffold, 4-azaindole, appears as a white to light yellow or brown crystalline solid. Another related compound, 6-azaindole, is described as a purple to pale brown crystalline powder. This suggests that the color of **1H-Pyrrolo[3,2-b]pyridin-6-amine** may vary depending on its purity and the specific crystalline form.

Physicochemical Properties

The following table summarizes the key quantitative data for **1H-Pyrrolo[3,2-b]pyridin-6-amine**.

Property	Value
Molecular Formula	C ₇ H ₇ N ₃
Molecular Weight	133.15 g/mol
CAS Number	1015609-67-2
Physical Form	Solid, Lyophilized Powder
Melting Point	Not explicitly reported
Boiling Point	Predicted: 363.0 ± 22.0 °C
Density	Predicted: 1.367 ± 0.06 g/cm ³
pKa	Predicted: 15.89 ± 0.40 (acidic proton)

Experimental Protocols

A common and effective strategy for the synthesis of **1H-Pyrrolo[3,2-b]pyridin-6-amine** involves a two-step process starting from a halogenated precursor. The following is a plausible experimental protocol based on established methodologies for the synthesis of related compounds.

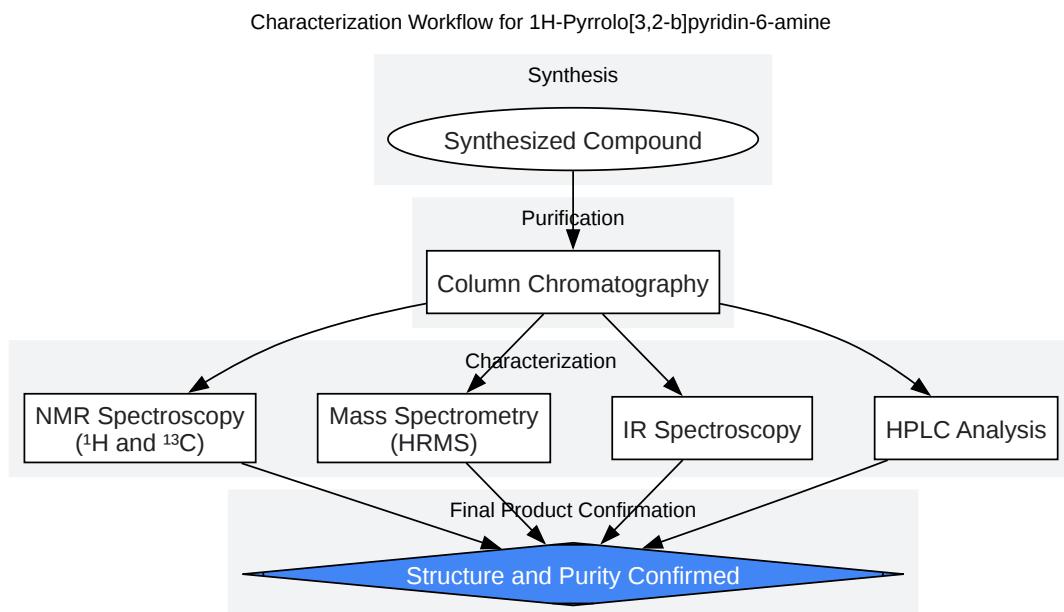
Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

The synthesis of the key intermediate, 6-bromo-1H-pyrrolo[3,2-b]pyridine, can be achieved through various published methods for constructing the 4-azaindole core.

Step 2: Amination of 6-Bromo-1H-pyrrolo[3,2-b]pyridine

The introduction of the amino group at the C6 position is typically achieved via a palladium-catalyzed amination reaction (e.g., Buchwald-Hartwig amination).

Materials:


- 6-Bromo-1H-pyrrolo[3,2-b]pyridine
- Ammonia source (e.g., ammonia in dioxane, or an ammonia surrogate like benzophenone imine followed by hydrolysis)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, $\text{Pd}(\text{OAc})_2$)
- Ligand (e.g., Xantphos, BINAP)
- Base (e.g., sodium tert-butoxide, cesium carbonate)
- Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

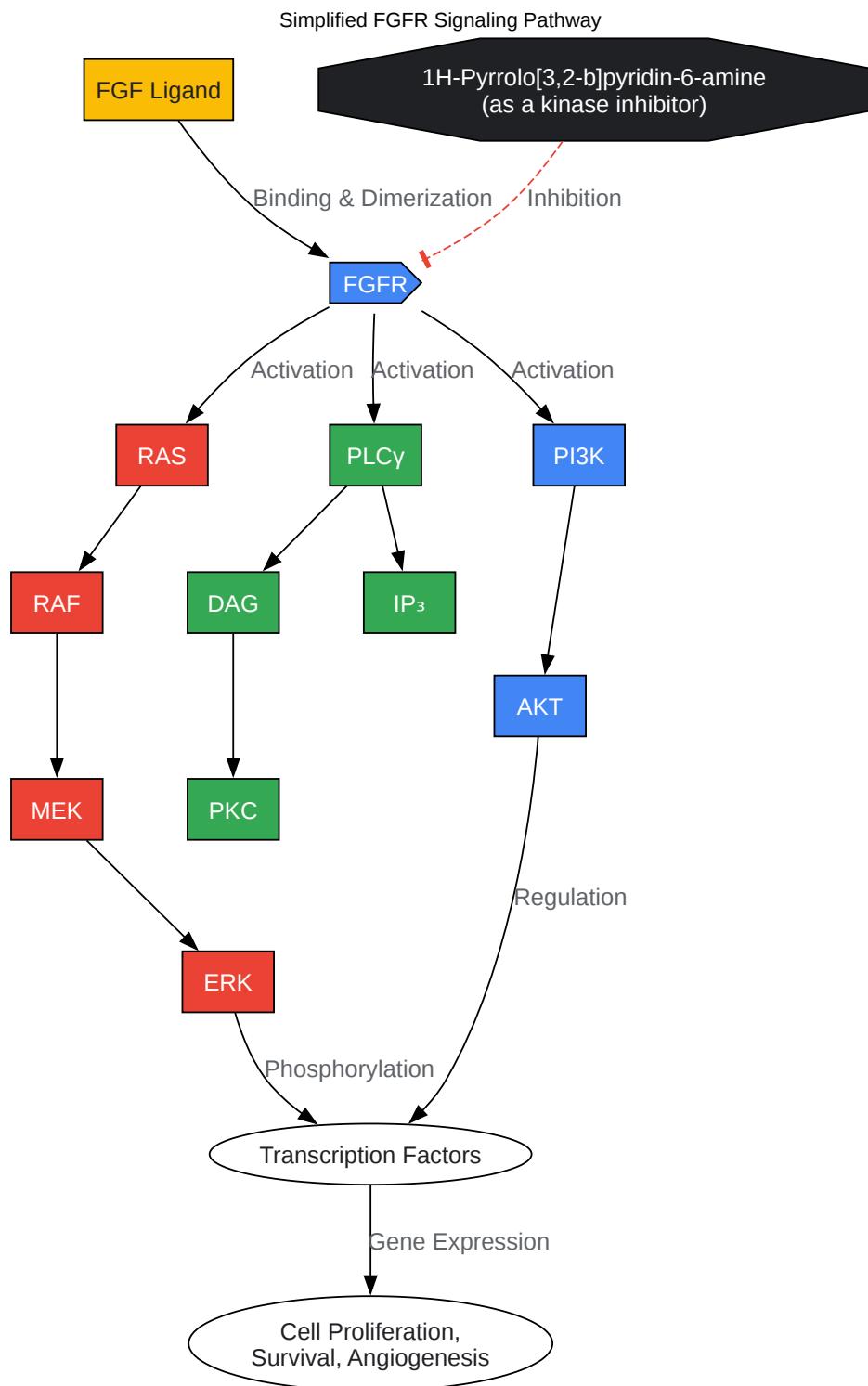
- In a dry, inert atmosphere glovebox, a reaction vessel is charged with 6-bromo-1H-pyrrolo[3,2-b]pyridine, the palladium catalyst, the ligand, and the base.
- The vessel is sealed, removed from the glovebox, and the anhydrous solvent is added via syringe.
- The ammonia source is then added, and the reaction mixture is heated to a specified temperature (typically between 80-120 °C).
- The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **1H-Pyrrolo[3,2-b]pyridin-6-amine**.

Characterization Workflow

The identity and purity of the synthesized **1H-Pyrrolo[3,2-b]pyridin-6-amine** would be confirmed using a combination of spectroscopic and chromatographic techniques.

[Click to download full resolution via product page](#)

Characterization workflow for the synthesized compound.


Expected Spectroscopic Data:

- **^1H NMR:** The spectrum would show characteristic signals for the aromatic protons on the pyrrole and pyridine rings, as well as a signal for the amine protons.

- ^{13}C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule.
- Mass Spectrometry (HRMS): High-resolution mass spectrometry would confirm the elemental composition of the compound, with the protonated molecule ($[\text{M}+\text{H}]^+$) having an m/z consistent with the molecular formula $\text{C}_7\text{H}_8\text{N}_3^+$.
- IR Spectroscopy: The spectrum would exhibit characteristic absorption bands for N-H stretching (amine and pyrrole) and C=C/C=N stretching of the aromatic rings.
- HPLC: High-performance liquid chromatography would be used to assess the purity of the final compound.

Biological Context and Signaling Pathway

The 1H-pyrrolo[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP, making it an excellent starting point for the design of kinase inhibitors. Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in various cancers. The following diagram illustrates the canonical FGFR signaling pathway, a likely target for inhibitors based on the 1H-pyrrolo[3,2-b]pyridine scaffold.

[Click to download full resolution via product page](#)

Simplified FGFR signaling pathway and potential inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cusabio.com [cusabio.com]
- To cite this document: BenchChem. ["1H-Pyrrolo[3,2-b]pyridin-6-amine" physical appearance and form]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291010#1h-pyrrolo-3-2-b-pyridin-6-amine-physical-appearance-and-form>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com